cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester

Catalog No.
S13272267
CAS No.
6032-77-5
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, dieth...

CAS Number

6032-77-5

Product Name

cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester

IUPAC Name

diethyl (2Z,4Z)-hexa-2,4-dienedioate

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6-

InChI Key

VHIYCPCXACHVJM-SFECMWDFSA-N

Canonical SMILES

CCOC(=O)C=CC=CC(=O)OCC

Isomeric SMILES

CCOC(=O)/C=C\C=C/C(=O)OCC

Cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester is an organic compound characterized by its unique structure featuring two carboxylic acid groups and two ethyl ester groups attached to a butadiene backbone. This compound is notable for its cis configuration, which influences its chemical reactivity and physical properties. The presence of the dicarboxylic acid moiety allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

  • Oxidation: The compound can be oxidized to yield corresponding dicarboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester groups are susceptible to nucleophilic substitution reactions, allowing for the formation of various derivatives when treated with nucleophiles such as amines or alcohols.

These reactions enable the compound to serve as a precursor for more complex organic molecules.

The synthesis of cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester typically involves several steps:

  • Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between 1,3-butadiene and a suitable dienophile, such as maleic anhydride, to form a cyclohexene derivative.
  • Hydrolysis: The resulting cyclohexene derivative undergoes hydrolysis to produce the corresponding dicarboxylic acid.
  • Esterification: Finally, the dicarboxylic acid is treated with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the diethyl ester form.

This multi-step synthesis allows for the efficient production of the compound from readily available starting materials.

Cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester has several applications in various fields:

  • Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex organic molecules.
  • Polymer Production: The compound can be utilized in the production of polymers and resins due to its reactive functional groups.
  • Research: It is used in scientific research to explore reaction mechanisms and develop new synthetic methodologies.

Studies on the interactions of cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester with biomolecules are still emerging. Preliminary investigations suggest that its structure may allow for specific interactions with enzymes and receptors due to its ability to form hydrogen bonds and engage in hydrophobic interactions. Such properties make it a candidate for further biological evaluation.

Several compounds share structural similarities with cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Cis-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl EsterContains a cyclohexene ring and two carboxylatesMore stable due to cyclic structure; different reactivity
Maleic AnhydrideUnsaturated cyclic anhydrideReactive dienophile; used in Diels-Alder reactions
Dimethyl 4-Cyclohexene-1,2-dicarboxylateSimilar dicarboxylate structureDifferent methyl esters leading to varied reactivity
Cis-1,2,3-Tetrahydrophthalic AnhydrideTetrahydro derivative with anhydride functionalityDifferent reactivity profile due to saturation

Cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester is unique due to its specific cis configuration and dual ethyl ester functional groups that enhance its versatility in synthetic applications compared to other similar compounds. Its ability to participate in diverse

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

198.08920892 g/mol

Monoisotopic Mass

198.08920892 g/mol

Heavy Atom Count

14

UNII

BR8J74791L

Dates

Last modified: 08-10-2024

Explore Compound Types